molecular formula C17H17NO6 B11118465 2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid

2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B11118465
M. Wt: 331.32 g/mol
InChI Key: BFPVUVMIZPMOBH-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxybenzamido)benzoic acid: is a complex organic compound with a molecular formula of C24H22N2O7 . This compound is characterized by the presence of a benzoic acid core substituted with a trimethoxybenzamido group. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzamido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(3,4,5-Trimethoxybenzamido)benzoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxybenzamido)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxybenzamido)benzoic acid is unique due to its specific substitution pattern and the presence of both amide and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C17H17NO6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-12-7-5-4-6-11(12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

BFPVUVMIZPMOBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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